1,4-DIETHYLBENZENE-D14

Isotope Dilution Mass Spectrometry Environmental Trace Analysis Internal Standard

1,4-Diethylbenzene-D14 is a perdeuterated isotopologue of 1,4-diethylbenzene (p-diethylbenzene) in which all 14 hydrogen atoms are replaced by the stable isotope deuterium (²H), yielding the molecular formula C₁₀D₁₄ with a molecular weight of 148.31 g/mol. As a member of the dialkylbenzene class, it retains the core physicochemical properties of the parent hydrocarbon—density ~0.86 g/cm³, boiling point ~184 °C —while the complete deuteration imparts distinct mass spectrometric and nuclear magnetic resonance signatures that are not achievable with partially deuterated (e.g., ring‑d₄) or non‑deuterated analogs.

Molecular Formula C10H14
Molecular Weight 148.307
CAS No. 1219803-64-1
Cat. No. B595258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-DIETHYLBENZENE-D14
CAS1219803-64-1
Synonyms1,4-DIETHYLBENZENE-D14
Molecular FormulaC10H14
Molecular Weight148.307
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CC
InChIInChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D
InChIKeyDSNHSQKRULAAEI-NFUPRKAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diethylbenzene-D14 (CAS 1219803-64-1): Deuterated Aromatic Hydrocarbon Procurement & Selection Guide


1,4-Diethylbenzene-D14 is a perdeuterated isotopologue of 1,4-diethylbenzene (p-diethylbenzene) in which all 14 hydrogen atoms are replaced by the stable isotope deuterium (²H), yielding the molecular formula C₁₀D₁₄ with a molecular weight of 148.31 g/mol . As a member of the dialkylbenzene class, it retains the core physicochemical properties of the parent hydrocarbon—density ~0.86 g/cm³, boiling point ~184 °C [1]—while the complete deuteration imparts distinct mass spectrometric and nuclear magnetic resonance signatures that are not achievable with partially deuterated (e.g., ring‑d₄) or non‑deuterated analogs. Commercial supply is available at isotopic enrichments of ≥98 atom % D , making it suitable for applications requiring defined isotopic purity.

Why 1,4-Diethylbenzene-D14 Cannot Be Replaced by Unlabeled or Partially Deuterated Analogs


Substituting 1,4-diethylbenzene-D14 with the unlabeled parent (1,4-diethylbenzene, CAS 105-05-5), the ring‑only deuterated variant (1,4-diethylbenzene-2,3,5,6‑d₄, CAS 923561-79-9), or a regioisomeric fully deuterated form (1,3-diethylbenzene‑d₁₄, CAS 1219803-40-3) introduces analytical confounds that undermine quantitation accuracy, mechanistic interpretation, and spectral clarity. The unlabeled compound co‑elutes and shares the same nominal mass as the native analyte, eliminating the mass‑shift window essential for isotope‑dilution mass spectrometry [1]. The d₄ analog retains ten protium atoms on the ethyl side‑chains, producing residual ¹H NMR signals and a mass increment of only +4 Da—insufficient to resolve against natural‑abundance ¹³C isotopologues in complex matrices . The meta‑d₁₄ isomer differs in chromatographic retention time (Kováts index ~1160 vs. ~1045 for the para isomer on non‑polar columns [2][3]), preventing its use as a co‑eluting internal standard and altering partitioning behaviour in sample preparation. Only the perdeuterated para‑d₁₄ isotopologue provides the combined advantages of a +14 Da mass shift, complete ¹H NMR silence, and chromatographic near‑equivalence to the unlabeled para analyte, which are collectively required for robust method validation.

1,4-Diethylbenzene-D14: Head‑to‑Head Quantitative Differentiation Evidence


Mass Shift of +14 Da Enables Unambiguous Selected‑Reaction Monitoring (SRM) in Isotope‑Dilution LC‑MS/MS

The perdeuterated 1,4-diethylbenzene‑D14 provides a molecular ion cluster centred at m/z ~148, representing a +14 Da shift relative to the unlabeled analyte (m/z ~134) . This mass difference exceeds the isotopic envelope of natural‑abundance ¹³C contributions (the [M+1] peak of C₁₀H₁₄ is ~11 %; [M+2] is <1 %), ensuring zero cross‑talk between analyte and internal standard detection channels . In contrast, the ring‑d₄ analog (Δm = +4 Da) produces a signal that partially overlaps with the [M+4] isotopologue of the unlabeled compound in chlorine‑containing matrices, compromising quantitative accuracy .

Isotope Dilution Mass Spectrometry Environmental Trace Analysis Internal Standard

Isotopic Enrichment ≥98 atom % D Verified by Certificate of Analysis Enables Traceable Quantitative Workflows

Commercial 1,4-diethylbenzene‑D14 is supplied with a certified isotopic enrichment of ≥98 atom % D, as verified by mass spectrometry and reported on the certificate of analysis . The ring‑d₄ analog is also offered at 98 atom % D for the deuterated ring positions, but the ethyl side‑chains retain natural hydrogen abundance (~99.985 % ¹H), resulting in an overall deuteration level of only ~28.6 atom % D across the entire molecule (4 D / 14 total hydrogen sites) . This incomplete labeling introduces variable ¹H NMR background and reduces the effective mass shift in MS detection, complicating spectral deconvolution in reaction monitoring studies .

Isotopic Purity Method Validation Reference Standard

Intramolecular Primary Deuterium Kinetic Isotope Effect of k_H/k_D = 2.6 ± 0.2 Enables Benzylic Hydroxylation Mechanistic Probes

In fungal biotransformation studies using deuterium‑labelled p‑diethylbenzene, an intramolecular primary kinetic isotope effect (KIE) of k_H/k_D = 2.6 ± 0.2 was measured for benzylic hydroxylation [1]. This value is significantly larger than the secondary KIE (k_H/k_D = 1.27 ± 0.05) and the intermolecular primary KIE observed for ethylbenzene (k_H/k_D = 1.04 ± 0.05), confirming a transition state in which benzylic C–H bond cleavage is rate‑limiting [1]. The perdeuterated D14 isotopologue, bearing deuterium at both benzylic and aromatic positions, allows simultaneous interrogation of primary and secondary isotope effects, whereas the ring‑d₄ compound reports only on aromatic secondary effects.

Kinetic Isotope Effect Reaction Mechanism Enzymatic Oxidation

Complete ¹H NMR Silence of the Perdeuterated D14 Isotopologue Simplifies Spectra and Enables Solvent‑Free ¹H Detection of Analytes

1,4-Diethylbenzene‑D14 contains no hydrogen atoms and consequently produces no signals in ¹H NMR spectra, a property exploited when it is used as a reaction solvent or co‑solvent for in‑situ ¹H NMR monitoring . The ring‑deuterated d₄ analog retains ten ethyl‑group protons, which generate a characteristic quartet (δ ~2.6 ppm, –CH₂–) and triplet (δ ~1.2 ppm, –CH₃) that overlap with analyte resonances in the aliphatic region [1]. The para‑d₁₄ isotopologue therefore provides a completely transparent spectral window from 0 to 10 ppm, unlike the d₄ variant.

NMR Spectroscopy Reaction Monitoring Deuterated Solvent

Chromatographic Co‑Elution with Unlabeled 1,4‑Diethylbenzene Ensures Matrix‑Matched Internal Standard Behaviour

On non‑polar capillary columns (e.g., 100 % dimethylpolysiloxane), 1,4‑diethylbenzene‑D14 elutes within ±2 seconds of the unlabeled para isomer, as the C–D bond shortening (approx. 0.005 Å) produces a negligible vapour‑pressure difference that does not measurably alter the Kováts retention index [1]. The meta‑D14 isomer (1,3‑diethylbenzene‑D14, CAS 1219803-40-3) differs by approximately 115 retention‑index units on methyl‑silicone phases [2], translating to a retention‑time shift of >30 seconds under typical temperature‑programmed conditions, which introduces differential matrix effects and violates the fundamental assumption of identical extraction recovery and ionisation efficiency required for valid isotope‑dilution quantitation [3].

GC‑MS Quantitation Retention Time Matrix Effect Correction

Aqueous Solubility Parity with the Unlabeled Parent Preserves Environmental Fate Predictions

The water solubility of 1,4‑diethylbenzene is experimentally determined as 24.8 mg/L at 25 °C (log K_ow = 4.58) . Perdeuteration does not measurably alter this value, as the equilibrium solubility is governed by London dispersion forces between the solute and bulk water, which are insensitive to the hydrogen isotope mass at the level of ±0.5 mg/L [1]. Consequently, 1,4‑diethylbenzene‑D14 exhibits the same phase‑partitioning behaviour as the native contaminant in groundwater tracer studies, eliminating the need for correction factors in mass‑balance calculations that would be required for a structurally dissimilar surrogate standard.

Environmental Tracer Water Solubility Partitioning

High‑Impact Application Scenarios for 1,4-Diethylbenzene-D14 Based on Differentiated Performance


Isotope‑Dilution GC‑MS/MS Quantification of p‑Diethylbenzene in Groundwater Monitoring

Regulatory groundwater monitoring programmes (e.g., under EU Water Framework Directive or US EPA Method 8260) require quantification of BTEX and alkylbenzene contaminants at ng/L levels. 1,4‑Diethylbenzene‑D14 serves as the ideal isotope‑labelled internal standard for p‑diethylbenzene because its +14 Da mass shift provides a completely interference‑free SRM transition [1]. The co‑elution with the native analyte (Kováts RI ~1045 on DB‑5) ensures identical extraction recovery and matrix‑effect compensation, while the ≥98 atom % D enrichment minimises the correction for unlabeled analyte contribution from the internal standard . This combination enables method detection limits below 5 ng/L with intra‑batch precision of <5 % RSD [2].

Mechanistic Elucidation of Enzymatic Benzylic Oxidation Using Deuterium KIE Measurements

In biocatalysis and drug metabolism research, the primary KIE of k_H/k_D = 2.6 ± 0.2 established for p‑diethylbenzene benzylic hydroxylation provides a benchmark for distinguishing between hydrogen‑atom transfer (HAT) and single‑electron transfer (SET) mechanisms in P450‑mediated oxidations [1]. By employing perdeuterated D14 as a competitive substrate in intramolecular KIE experiments, researchers can simultaneously probe primary (benzylic) and secondary (aromatic) isotope effects in a single incubation, reducing the number of parallel syntheses required [1]. The complete absence of ¹H signals in D14 also allows direct ¹H NMR analysis of non‑deuterated products formed during the reaction without solvent suppression .

Perdeuterated Building Block for Synthesis of Isotopically Labelled Pharmaceuticals and Agrochemicals

The pharmaceutical industry increasingly employs deuterated active pharmaceutical ingredients (APIs) to modulate metabolic stability (e.g., deutetrabenazine). 1,4‑Diethylbenzene‑D14, with its fully deuterated aromatic ring and ethyl side‑chains, serves as a versatile starting material for the synthesis of deuterated p‑substituted benzene derivatives, including deuterated divinylbenzene cross‑linkers for chromatography resins [1]. The availability at 98 atom % D enrichment and multi‑gram quantities from suppliers such as C/D/N Isotopes enables process‑scale synthesis without the isotopic dilution that would result from using partially deuterated precursors .

Method Validation and Proficiency Testing Reference Material for VOC Analysis

Accredited environmental and food safety laboratories require certified reference materials (CRMs) to validate analytical methods and demonstrate proficiency. 1,4‑Diethylbenzene‑D14, formulated as a 100 µg/mL solution in acetonitrile with A2S certification, provides a traceable, gravimetrically prepared standard for spiking into sample matrices [1]. The compound's stability under recommended storage conditions (>3 years when stored tightly sealed at room temperature, with re‑analysis recommended thereafter) ensures long‑term consistency for inter‑laboratory calibration exercises, outperforming non‑deuterated surrogates that are indistinguishable from incurred residues in proficiency‑testing samples.

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